N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves the Suzuki-Miyaura coupling reaction.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where the amine group reacts with cyanoacetates under various conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. It has been studied for its potential antiproliferative activity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): This compound is a derivative of the 2C family and has similar structural features.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic structure and have been studied for their antiproliferative activity.
Uniqueness: N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with a pyridine ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-8-3-2-7-12(14)17-15-18-13(10-20-15)11-6-4-5-9-16-11/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWQUJSUTXABCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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